(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
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Overview
Description
“(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a phenyl group (C6H5), an amide group (-CONH2), and a dimethoxyphenyl group (C8H10O2). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the cyano and dimethoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo addition reactions, and the amide group could participate in hydrolysis or condensation reactions. The phenyl and dimethoxyphenyl groups might also influence the compound’s reactivity .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been detailed, highlighting methods for creating compounds with specific crystalline structures and investigating their spectrometric properties (Johnson et al., 2006). This research contributes to the understanding of how different substitutions on the phenyl ring affect molecular structure and properties.
- Studies on ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates emphasize the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π types, in determining the crystal packing of these compounds (Zhang et al., 2011). These insights are vital for designing materials with desired physical and chemical properties.
Material Science Applications
- The development of novel polymeric materials using aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups showcases the application of similar compounds in creating heat-resistant and processable materials (Yu et al., 2009). These polymers' solubility and curability make them candidates for high-performance materials.
Catalysis and Organic Reactions
- Research into iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp^3)–H bonds demonstrates how similar compounds can be used in catalysis to facilitate the formation of complex organic structures (Ilies et al., 2017). This work is significant for synthetic chemistry, offering efficient routes to arylation and alkenylation.
Photophysical Properties
- The study of substituted 1,2-diarylethenes, including those with dimethoxycyano substitutions, explores their absorption and fluorescence properties, which are crucial for applications in material sciences and sensor technologies (Singh & Kanvah, 2001). The findings provide insights into the design of optoelectronic materials.
Renewable Building Blocks for Polymer Synthesis
- Phloretic acid is investigated as a renewable alternative to phenol for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, opening pathways to sustainable polymer materials (Trejo-Machin et al., 2017). This approach is crucial for developing eco-friendly materials.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-8-7-16(12-20(19)27-2)9-10-24-21(25)18(14-23)11-15-3-5-17(13-22)6-4-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,25)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWPDCBKOHAVFK-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)C#N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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